2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
Description
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a complex organic compound that features a thiazole ring, an isoindole moiety, and a sulfonyl chloride group
Properties
Molecular Formula |
C11H9ClN2O2S2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)-1,3-dihydroisoindole-4-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-18(15,16)10-3-1-2-8-6-14(7-9(8)10)11-13-4-5-17-11/h1-5H,6-7H2 |
InChI Key |
QBQHLYRRAMJMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=NC=CS3)C(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
The isoindole moiety can be synthesized through a cyclization reaction involving ortho-substituted benzylamines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates for antimicrobial, anticancer, and anti-inflammatory therapies.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. The thiazole ring can interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is unique due to the combination of its structural features, which include a thiazole ring, an isoindole moiety, and a sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a thiazole ring fused with an isoindole framework, which may contribute to its reactivity and interactions with biological targets. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula for 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is with a molecular weight of approximately 300.8 g/mol. The compound typically appears as a white to light yellow crystalline solid. The thiazole moiety is known for its reactivity in various chemical reactions, making this compound a candidate for diverse applications in drug development and synthesis.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit promising anticancer activities. For instance, studies have shown that structurally similar thiazole derivatives can inhibit the growth of various cancer cell lines. The presence of specific substituents on the thiazole or isoindole rings can enhance cytotoxic effects. Notably, compounds with IC50 values below 10 µM are considered potent against cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis induction |
| 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride | Various | TBD | TBD |
The mechanism of action for these compounds often involves the inhibition of critical enzymes or pathways involved in cell proliferation and survival.
Anticonvulsant Activity
Compounds similar to 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride have also been evaluated for anticonvulsant properties. Thiazoles are known to interact with neurotransmitter systems and may modulate excitatory and inhibitory signals in the brain. Preliminary studies suggest potential efficacy in reducing seizure activity.
Study on Thiazole Derivatives
A study published in MDPI examined various thiazole-containing compounds and their anticancer activities. The research highlighted that modifications to the thiazole ring significantly impacted the cytotoxicity against different cancer cell lines . Specifically, the introduction of electron-donating groups at certain positions enhanced activity.
Synthesis and Evaluation
Another investigation focused on synthesizing new analogues based on the thiazole structure and evaluating their biological activities against mycobacterial strains. The results indicated that some derivatives exhibited notable anti-mycobacterial properties, suggesting a broader spectrum of biological activity for compounds related to 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride .
The biological activity of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
- Receptor Interaction : The thiazole ring may facilitate binding to specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
